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molecular formula C15H23NO3 B1397773 Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate CAS No. 873924-07-3

Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate

Cat. No. B1397773
M. Wt: 265.35 g/mol
InChI Key: QAHLORULIOPMFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08278319B2

Procedure details

To the solution of tert-butyl 4-formylpiperidine-1-carboxylate (5.87 mmol, 1 eq) in THF (250 ml) was added methyl vinyl ketone (7.63 mmol, 1.3 eq) at 0° C., followed by slow addition of 3 N KOH in ethanol (7.7 ml). The reaction was then stirred at 25° C. for 16 h. The reaction mixture was concentrated to one-third of the volume of solvent and then acidified with 0.5 N HCl at 0° C. The aqueous layer was extracted with ethyl acetate (2×100 ml), and the organics dried over Na2SO4 and concentrated. The crude material was used in the next step without further purification. Yield: 91%
Quantity
5.87 mmol
Type
reactant
Reaction Step One
Quantity
7.63 mmol
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.7 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]1[CH2:8][CH2:7][N:6]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:5][CH2:4]1)=O.[CH:16]([C:18]([CH3:20])=[O:19])=[CH2:17].[OH-].[K+]>C1COCC1.C(O)C>[O:19]=[C:18]1[CH2:16][CH2:17][C:3]2([CH2:8][CH2:7][N:6]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:5][CH2:4]2)[CH:1]=[CH:20]1 |f:2.3|

Inputs

Step One
Name
Quantity
5.87 mmol
Type
reactant
Smiles
C(=O)C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
7.63 mmol
Type
reactant
Smiles
C(=C)C(=O)C
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
7.7 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction was then stirred at 25° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to one-third of the volume of solvent
CUSTOM
Type
CUSTOM
Details
acidified with 0.5 N HCl at 0° C
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organics dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was used in the next step without further purification

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
O=C1C=CC2(CCN(CC2)C(=O)OC(C)(C)C)CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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